
(s)-4-Benzyloxymandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Benzyloxymandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of a benzyloxy group attached to the fourth position of the mandelic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-4-Benzyloxymandelic acid can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with mandelic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Benzyloxymandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyloxybenzaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, benzyloxymandelic alcohol, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Benzyloxybenzaldehyde.
Reduction: Benzyloxymandelic alcohol.
Substitution: Various substituted mandelic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4-Benzyloxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-Benzyloxymandelic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Mandelic Acid: A simpler analog without the benzyloxy group.
4-Hydroxymandelic Acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.
4-Methoxymandelic Acid: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: (S)-4-Benzyloxymandelic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m0/s1 |
Clé InChI |
ONUIVMPUJMCSLI-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


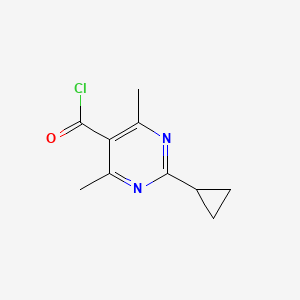
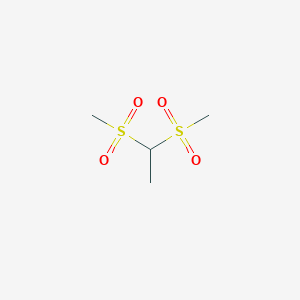

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
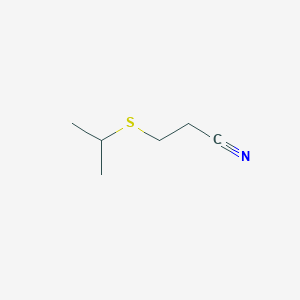
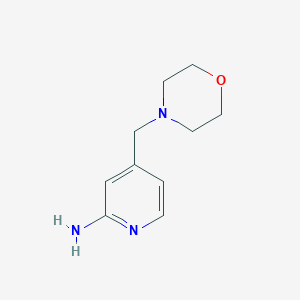

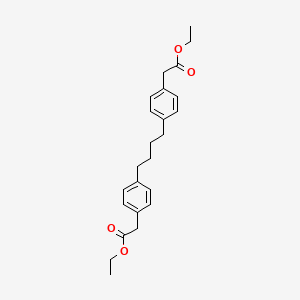
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
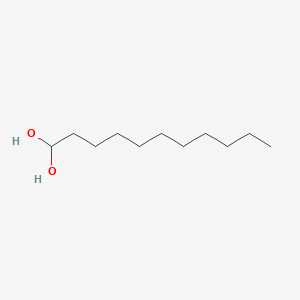
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
